molecular formula C16H25N B14200303 N-(1-Phenylethyl)cyclooctanamine CAS No. 919110-65-9

N-(1-Phenylethyl)cyclooctanamine

Cat. No.: B14200303
CAS No.: 919110-65-9
M. Wt: 231.38 g/mol
InChI Key: CCAWDYPFGFGGGZ-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)cyclooctanamine is an organic compound with the molecular formula C16H25N. It is a secondary amine featuring a cyclooctane ring bonded to a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylethyl)cyclooctanamine typically involves the reductive amination of cyclooctanone with 1-phenylethylamine. The reaction is catalyzed by hydrogen in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)cyclooctanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)cyclooctanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it can bind to G-protein coupled receptors and influence signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Phenylethyl)cyclohexanamine
  • N-(1-Phenylethyl)cyclopentanamine
  • N-(1-Phenylethyl)cyclododecanamine

Uniqueness

N-(1-Phenylethyl)cyclooctanamine is unique due to its cyclooctane ring, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger ring sizes. These properties can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

919110-65-9

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

N-(1-phenylethyl)cyclooctanamine

InChI

InChI=1S/C16H25N/c1-14(15-10-6-5-7-11-15)17-16-12-8-3-2-4-9-13-16/h5-7,10-11,14,16-17H,2-4,8-9,12-13H2,1H3

InChI Key

CCAWDYPFGFGGGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCCCCC2

Origin of Product

United States

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